N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide is a synthetic compound known for its unique chemical structure and properties. It features a trifluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,6-dimethoxybenzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. It targets histone acetyltransferases, altering chromatin structure and gene expression. This mechanism is crucial in its potential therapeutic applications, particularly in pain management and cancer treatment .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Similar structure but with an ethoxy group instead of dimethoxy.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Another compound with a trifluoromethyl group, used for its analgesic properties.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C16H13ClF3NO3 |
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Molecular Weight |
359.73 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H13ClF3NO3/c1-23-12-4-3-5-13(24-2)14(12)15(22)21-9-6-7-11(17)10(8-9)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
InChI Key |
KSTUPMBQFYRFPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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